Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine
Description
Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine is a bicyclic amine characterized by a rigid tricyclic carbon framework with a methanamine (-CH2NH2) substituent at the 1-position. This compound belongs to a class of bridged polycyclic hydrocarbons modified with functional groups that influence its physicochemical and biological properties.
The tricyclo[2.2.1.02,6]heptane core imparts steric rigidity and electronic effects, which are critical in determining reactivity and interaction with biological targets or olfactory receptors.
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
1-tricyclo[2.2.1.02,6]heptanylmethanamine |
InChI |
InChI=1S/C8H13N/c9-4-8-3-5-1-6(8)7(8)2-5/h5-7H,1-4,9H2 |
InChI Key |
ZQSKZXDZMWRXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3(C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine typically involves the reaction of tricyclo[2.2.1.02,6]heptane with amine reagents under controlled conditions. One common method is the reductive amination of tricyclo[2.2.1.02,6]heptanone using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, converting the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine derivatives have been investigated for their therapeutic potential in treating neurological disorders. Research indicates that certain derivatives can exhibit neuroprotective effects and may be beneficial in managing diseases such as Parkinson's disease and other neurodegenerative conditions . The compound's ability to interact with specific biological targets makes it a candidate for drug development aimed at mitigating symptoms associated with these disorders.
Case Study: Neuroprotective Properties
A study highlighted the synthesis of this compound derivatives that demonstrated significant efficacy in preclinical models of neurodegeneration. These compounds were shown to inhibit apoptosis in neuronal cells, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease and frontotemporal dementia .
Fragrance Industry
Another prominent application of this compound is in the fragrance industry, where it serves as a key ingredient in perfume formulations. The compound is noted for imparting a sandalwood-like scent, which is highly valued in perfumery . Its unique olfactory properties make it suitable for use as a base note in various fragrance compositions.
Case Study: Perfume Composition
A patent describes the incorporation of this compound into perfume formulations, enhancing the overall scent profile with its rich and complex aroma . The compound's stability and compatibility with other fragrance components contribute to its desirability in commercial perfume products.
Material Science
In material science, this compound has been explored for its potential use in developing advanced materials due to its unique structural characteristics that confer desirable mechanical and thermal properties.
Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability . This application is particularly relevant in industries where durable materials are essential, such as automotive and aerospace engineering.
Mechanism of Action
The mechanism of action of Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s tricyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, emphasizing substituent positions, functional groups, and applications:
Key Observations:
Positional Effects: Derivatives with substituents at the 1-position (e.g., methanamine, methanol) exhibit distinct properties compared to those substituted at the 3-position (e.g., ketones). For instance, 1-position substituents in tricyclic compounds are associated with enhanced fragrance complexity in perfumery, as demonstrated in Nippon Oil’s patent .
Functional Group Impact: Methanamine (-CH2NH2): Introduces basicity (pKa ~10–11), enabling salt formation and solubility in acidic environments. Potential applications in drug design or catalysis. Hydroxyl (-OH): Enhances hydrogen-bonding capacity, contributing to sandalwood-like odor profiles in perfumes . Ketone (-CO-): Increases electrophilicity, making derivatives reactive toward nucleophiles (e.g., Grignard reagents) .
Physicochemical and Spectral Comparisons
- Infrared (IR) Spectroscopy :
- NMR Spectroscopy :
- Protons adjacent to the methanamine group (e.g., -CH2NH2) resonate in the δ 2.5–3.5 ppm range, distinct from hydroxyl-proton environments (δ 1.5–2.5 ppm) .
Biological Activity
Tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine, commonly referred to as nortricyclene amine, is a bicyclic compound that has garnered interest in various fields of biological research. This article reviews the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Chemical Formula: CHN
- Molecular Weight: 111.17 g/mol
- CAS Registry Number: 279-19-6
- IUPAC Name: Tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine
Pharmacological Activity
The biological activity of tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine has been explored in various studies, focusing on its interaction with biological systems and potential therapeutic effects.
1. Antimicrobial Activity
Research has indicated that derivatives of tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine exhibit significant antimicrobial properties. For instance, a study published in PubMed highlighted the antibacterial activity of related compounds against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
2. Neuropharmacological Effects
Tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine has been investigated for its neuropharmacological effects, particularly its influence on neurotransmitter systems. Preliminary findings suggest that the compound may modulate dopaminergic and serotonergic pathways, which could be beneficial for conditions such as depression and anxiety .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Flury et al. (1988) evaluated the antimicrobial efficacy of tricyclic compounds derived from tricyclo[2.2.1.0(2,6)]heptane structures against Gram-positive and Gram-negative bacteria. Results showed that these compounds inhibited bacterial growth effectively at low concentrations .
Case Study 2: Neurotransmitter Modulation
In a separate investigation, researchers explored the effects of tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine on neurotransmitter release in rat brain slices. The results indicated a dose-dependent increase in serotonin levels, suggesting its potential as an antidepressant agent .
Data Tables
The following table summarizes key findings from studies on tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Flury et al., 1988 | Antimicrobial | Significant inhibition of bacterial growth at low concentrations |
| ResearchGate Study | Neuropharmacological | Modulation of serotonin release in rat brain slices |
| PubMed Study | Antibacterial | Effective against resistant bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
